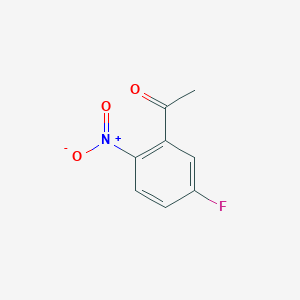

1-(5-Fluoro-2-nitrophenyl)ethanone

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(5-fluoro-2-nitrophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FNO3/c1-5(11)7-4-6(9)2-3-8(7)10(12)13/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPAGKEZJDCSVOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=CC(=C1)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90535351 | |

| Record name | 1-(5-Fluoro-2-nitrophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90535351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2250-48-8 | |

| Record name | 1-(5-Fluoro-2-nitrophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90535351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(5-fluoro-2-nitrophenyl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategic Approaches to 1 5 Fluoro 2 Nitrophenyl Ethanone and Its Analogues

Established Synthetic Pathways for the Ethanone (B97240) Scaffold

The construction of the ethanone moiety on the fluoronitrobenzene backbone is a key strategy for the synthesis of 1-(5-fluoro-2-nitrophenyl)ethanone. Friedel-Crafts acylation stands out as a primary method for achieving this transformation.

Friedel-Crafts Acylation Approaches

The Friedel-Crafts acylation is a classic and versatile method for forming carbon-carbon bonds by introducing an acyl group onto an aromatic ring. masterorganicchemistry.comwikipedia.org This electrophilic aromatic substitution reaction typically employs an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). masterorganicchemistry.combyjus.com

A plausible, though challenging, retrosynthetic approach for this compound via Friedel-Crafts acylation would involve the acylation of 4-fluoronitrobenzene. However, Friedel-Crafts reactions are generally not effective on strongly deactivated aromatic rings. sigmaaldrich.comtutorchase.com The presence of the electron-withdrawing nitro group on the benzene (B151609) ring significantly reduces its nucleophilicity, making the electrophilic attack by the acylium ion difficult.

In Friedel-Crafts acylation reactions, the amount of Lewis acid catalyst used is a critical parameter. Often, a stoichiometric amount or even an excess of the catalyst is required because the product, an aryl ketone, can form a stable complex with the Lewis acid, rendering it inactive. wikipedia.orgorganic-chemistry.org This deactivation of the catalyst necessitates higher catalyst loadings to drive the reaction to completion.

For less reactive substrates, optimizing reaction parameters is crucial. This can include adjusting the temperature, reaction time, and the choice of solvent. While traditional Friedel-Crafts reactions often use catalysts like AlCl₃ or FeCl₃, research has explored the use of other Lewis acids and catalyst systems to improve efficiency and reduce environmental impact. masterorganicchemistry.combeilstein-journals.org For instance, the use of solid acid catalysts like zeolites has been investigated in industrial applications to facilitate easier separation and recycling. wikipedia.org The choice of the acylating agent, such as an acyl chloride or an acid anhydride, can also influence the reaction conditions and outcomes. byjus.com

Table 1: Catalyst and Reaction Condition Variations in Friedel-Crafts Acylation

| Catalyst System | Substrate Example | Acylating Agent | Key Observation |

| Iron(III) chloride hexahydrate in tunable aryl alkyl ionic liquids | Anisole | Acetic anhydride | Robust system tolerating electron-rich substrates. beilstein-journals.org |

| Aluminum chloride | Benzene | Ethanoyl chloride | Requires heating to ~60°C. libretexts.org |

| Zinc Oxide (ZnO) | Various arenes | Acyl chlorides | A newer, potentially more environmentally friendly catalyst. organic-chemistry.org |

| Graphite/Methanesulfonic acid | Aromatic ethers | Carboxylic acids | Regioselective acylation. organic-chemistry.org |

The mechanism of the Friedel-Crafts acylation proceeds through several key steps. byjus.com The first step involves the reaction between the acyl halide and the Lewis acid catalyst to generate a highly electrophilic species known as the acylium ion (RCO⁺). masterorganicchemistry.comtutorchase.com This is achieved by the Lewis acid coordinating to the halogen of the acyl halide, which facilitates the cleavage of the carbon-halogen bond. masterorganicchemistry.com The resulting acylium ion is resonance-stabilized. byjus.com

Once formed, the acylium ion acts as the electrophile and is attacked by the π-electrons of the aromatic ring. byjus.com This attack temporarily disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. nih.gov In the final step, a base, typically the complexed Lewis acid anion (e.g., AlCl₄⁻), removes a proton from the carbon atom that was attacked, restoring the aromaticity of the ring and regenerating the Lewis acid catalyst in principle. masterorganicchemistry.comtutorchase.com However, as mentioned, the catalyst often complexes with the ketone product. wikipedia.org

Nitration of Fluorinated Acetophenone (B1666503) Derivatives

An alternative and more common synthetic route to this compound involves the nitration of a pre-existing fluorinated acetophenone. This approach leverages the directing effects of the substituents already present on the aromatic ring. The starting material for this synthesis is typically 3-fluoroacetophenone.

The nitration of aromatic compounds is a well-established electrophilic aromatic substitution reaction. cardiff.ac.uk A standard method involves the use of a nitrating mixture, which is a combination of concentrated nitric acid and concentrated sulfuric acid. automate.video The sulfuric acid acts as a catalyst, protonating the nitric acid to facilitate the formation of the highly electrophilic nitronium ion (NO₂⁺). nih.govautomate.video

For the synthesis of this compound from 3-fluoroacetophenone, precise temperature control is critical to ensure regioselectivity and to manage the exothermic nature of the reaction. One reported procedure involves cooling the 3-fluoroacetophenone to below -5°C before the dropwise addition of fuming nitric acid, ensuring the temperature does not exceed this point. Another protocol specifies carrying out the nitration reaction at a temperature between -15°C and -5°C. google.com Maintaining a low temperature helps to control the reaction rate and minimize the formation of unwanted side products. orgsyn.org After the reaction is complete, the mixture is typically poured into ice water to precipitate the product.

Table 2: Nitration Conditions for the Synthesis of this compound

| Starting Material | Nitrating Agent | Temperature | Reported Yield |

| m-Fluoroacetophenone | Fuming nitric acid | Below -5°C | Not specified, but 21.4 g product from 20.0 g starting material. |

| m-Fluoroacetophenone | Fuming nitric acid | -15°C to -5°C | Over 60% total yield for a multi-step synthesis starting with this nitration. google.com |

The regiochemical outcome of the nitration of 3-fluoroacetophenone is governed by the electronic effects of the fluorine and acetyl substituents on the aromatic ring.

The acetyl group (a ketone) is a strongly deactivating and meta-directing group. automate.video This is due to both a strong inductive effect from the electronegative oxygen atom and a powerful resonance effect where the π-electrons of the ring can be delocalized onto the carbonyl oxygen.

In 3-fluoroacetophenone, the fluorine is at position 3 and the acetyl group is at position 1. The positions ortho to the fluorine are 2 and 4, and the para position is 6. The positions meta to the acetyl group are 3 and 5. The directing effects of the two substituents must be considered together. The fluorine atom directs incoming electrophiles to positions 2, 4, and 6. The acetyl group directs to position 5. The observed product, this compound, indicates that the nitro group is introduced at the 2-position of the starting 3-fluoroacetophenone. This position is ortho to the fluorine atom and ortho to the acetyl group. While the acetyl group is a strong meta-director, the fluorine's ortho, para-directing effect, combined with the activation of that specific position, leads to the observed regioselectivity. The formation of the 2-nitro isomer is favored over the 4- or 6-nitro isomers, likely due to a combination of electronic and steric factors.

Advanced Synthetic Transformations from Related Precursors

Derivatization from Halo-substituted Benzoic Acids (e.g., 1-(5-fluoro-2-iodophenyl)ethanone)

A prominent synthetic route to this compound involves the derivatization of halo-substituted benzoic acids. A key precursor in this approach is 1-(5-fluoro-2-iodophenyl)ethanone. google.comnih.gov The synthesis of this iodo-substituted ketone begins with 2-amino-5-fluorobenzoic acid. google.com This starting material undergoes a Sandmeyer-type reaction, where it is treated with a nitrite (B80452) source in the presence of an iodide salt to replace the amino group with iodine, yielding 5-fluoro-2-iodo-benzoic acid. google.com

The subsequent conversion of 5-fluoro-2-iodo-benzoic acid to 1-(5-fluoro-2-iodophenyl)ethanone is a multi-step process. google.com The carboxylic acid is first activated, typically by conversion to its acid chloride using a reagent like thionyl chloride. google.com This activated intermediate then reacts with a suitable carbon nucleophile to introduce the acetyl group. A common method involves the use of diethyl malonate in the presence of a base and a magnesium salt, followed by decarboxylation under acidic conditions to afford the desired ketone. google.com While a direct nitration of a precursor like m-fluoroacetophenone is possible, the path via the iodo-intermediate can offer advantages in terms of regioselectivity and control over the reaction.

| Starting Material | Reagents | Product | Reference |

| 2-Amino-5-fluorobenzoic acid | 1. NaNO₂, H₂SO₄, H₂O; 2. KI | 5-Fluoro-2-iodo-benzoic acid | google.com |

| 5-Fluoro-2-iodo-benzoic acid | 1. SOCl₂; 2. Diethyl malonate, MgCl₂, Et₃N; 3. H⁺, heat | 1-(5-Fluoro-2-iodophenyl)ethanone | google.com |

Vicarious Nucleophilic Substitution (VNS) Strategies in Analogue Synthesis

Vicarious Nucleophilic Substitution (VNS) presents a powerful tool for the synthesis of analogues of this compound. organic-chemistry.orgsioc-journal.cn This reaction allows for the formal substitution of a hydrogen atom on an electron-deficient aromatic ring, such as a nitroarene, by a nucleophile carrying a leaving group. organic-chemistry.orgkuleuven.be The mechanism involves the addition of the nucleophile to the aromatic ring to form a Meisenheimer-type adduct, followed by a base-induced β-elimination of the leaving group to restore aromaticity. nih.gov

In the context of synthesizing analogues, a nitroaromatic precursor could be reacted with a variety of carbanions. For instance, carbanions derived from α-halo ketones or α-halo esters could be employed to introduce functionalized side chains onto the nitroaromatic ring. idexlab.comsci-hub.se The position of substitution (ortho or para to the nitro group) is influenced by the substituents already present on the ring and the nature of the nucleophile. organic-chemistry.orgsioc-journal.cn For 2-substituted nitroarenes, a mixture of ortho and para products is often observed. organic-chemistry.org VNS is particularly useful as it often proceeds under mild conditions and can tolerate a wide range of functional groups. kuleuven.be This methodology provides a versatile platform for creating a library of analogues with diverse substitution patterns for further investigation.

| Nitroarene | Nucleophile Precursor | Product Type | Reference |

| Nitrobenzene | Chloromethyl phenyl sulfone | Phenyl(nitrophenyl)methylsulfone | organic-chemistry.org |

| Nitroarenes | α,α-Dichlorotoluenes | α-Chlorobenzylated nitrobenzenes | idexlab.com |

| Nitroarenes | Alkyl dichloroacetates | Esters of cyclopropane (B1198618) carboxylic acids (via tandem VNS-Michael addition) | idexlab.com |

Green Chemistry Principles in Synthetic Route Design

The principles of green chemistry are increasingly being integrated into the design of synthetic routes to minimize environmental impact and enhance efficiency.

Solvent-Free Condensation Reactions (analogous to chalcone (B49325) synthesis)

While not a direct synthesis of this compound itself, the principles of solvent-free reactions are highly relevant to its subsequent transformations, such as in the synthesis of chalcone derivatives. acs.org Chalcones are typically synthesized via a Claisen-Schmidt condensation between an acetophenone and a benzaldehyde. acs.orgnih.gov Traditional methods often employ large volumes of organic solvents.

Solvent-free approaches, often involving grinding the reactants together with a solid base like sodium hydroxide (B78521), have emerged as a greener alternative. researchgate.netrsc.org These reactions can lead to high yields and purity, with the product often precipitating directly from the reaction mixture, simplifying workup and reducing waste. researchgate.net This methodology, being analogous to reactions that this compound can undergo, highlights a potential green avenue for its derivatization.

| Reactants | Conditions | Product Type | Reference |

| Acetophenone and Benzaldehyde derivative | Solid NaOH, grinding | Chalcone | researchgate.netrsc.org |

| 1-(2′,4′-Difluorobiphenyl-4-yl)ethanone and Aldehydes | 40% NaOH, solvent-free | Chalcone derivatives | acs.org |

Atom Economy Considerations in Preparative Methods

Atom economy is a fundamental principle of green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final desired product. primescholars.comrsc.org Reactions with high atom economy are inherently less wasteful.

Chemical Reactivity and Mechanistic Investigations of 1 5 Fluoro 2 Nitrophenyl Ethanone and Its Derivatives

Transformations Involving the Nitro Group

The nitro group is a versatile functional group that plays a central role in the chemical transformations of 1-(5-Fluoro-2-nitrophenyl)ethanone. Its strong electron-withdrawing character not only influences the reactivity of the aromatic ring but also makes it susceptible to a range of reactions, most notably reduction and participation in cyclization reactions.

Reductive Pathways to Amino Derivatives

The reduction of the nitro group to an amino group is a fundamental transformation in the chemistry of nitroaromatic compounds, providing a gateway to a wide array of further functionalization. In the case of this compound, this reduction leads to the formation of 1-(2-amino-5-fluorophenyl)ethanone. This transformation is typically achieved through catalytic hydrogenation.

For instance, 5'-Fluoro-2'-hydroxy-3'-nitroacetophenone can be converted to 1-(3-amino-5-fluoro-2-hydroxyphenyl)ethanone via catalytic hydrogenation. sigmaaldrich.com This highlights a common strategy where the nitro group is selectively reduced in the presence of other functional groups like hydroxyl and ketone moieties.

The resulting amino derivatives are valuable intermediates in the synthesis of various heterocyclic compounds and other complex organic molecules. The presence of the amino group, a strong activating group, significantly alters the electronic properties of the aromatic ring, making it more susceptible to electrophilic substitution and facilitating a different set of chemical reactions compared to its nitro precursor.

Role in Intramolecular Cyclization Reactions for Heterocycle Formation

The nitro group, often in concert with an adjacent functional group, can participate in intramolecular cyclization reactions to form various heterocyclic structures. These reactions are of significant interest in medicinal chemistry and materials science due to the prevalence of heterocyclic motifs in biologically active compounds and functional materials.

Studies have shown that 5-nitro-substituted furanylamides can undergo unusual isomerization-cyclization reactions under microwave conditions to yield fused heterocyclic systems like 1,4-dihydro-2H-benzo nih.govnih.govfuro[2,3-c]pyridin-3-one. nih.gov While this specific example does not involve this compound directly, it illustrates the potential of the nitro group to facilitate complex intramolecular transformations.

In the context of this compound derivatives, the nitro group, after reduction to an amino group, can readily participate in cyclization reactions with the adjacent ethanone (B97240) moiety or other introduced side chains to form quinolines, indoles, and other important heterocyclic frameworks.

Reactions at the Fluoro-Substituted Aromatic Ring

The fluorine atom on the aromatic ring of this compound significantly influences its reactivity, primarily through its involvement in nucleophilic aromatic substitution reactions and its effect on the activation state of the ring.

Nucleophilic Aromatic Substitution Reactions

The presence of the strongly electron-withdrawing nitro group ortho and para to the fluorine atom makes the aromatic ring of this compound susceptible to nucleophilic aromatic substitution (SNA_r) reactions. masterorganicchemistry.com In these reactions, a nucleophile attacks the carbon atom bearing the fluorine, leading to the displacement of the fluoride (B91410) ion.

The general order of reactivity for halogens in SNA_r reactions is F > Cl > Br > I, which is counterintuitive based on bond strength but is explained by the rate-determining step being the initial attack of the nucleophile on the aromatic ring. masterorganicchemistry.com The high electronegativity of fluorine polarizes the C-F bond, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack. masterorganicchemistry.com

For example, 3-Fluoro-5-nitro-1-(pentafluorosulfanyl)benzene undergoes nucleophilic aromatic substitution of the fluorine atom with various oxygen, sulfur, and nitrogen nucleophiles. nih.gov This demonstrates the feasibility of displacing the fluorine atom in a similarly activated system. In the case of this compound, reactions with nucleophiles like alkoxides, amines, and thiols could lead to the corresponding substituted products.

Influence of Fluorine on Ring Activation and Deactivation

The fluorine atom in this compound has a dual electronic effect on the aromatic ring. It is an inductively electron-withdrawing group, which deactivates the ring towards electrophilic aromatic substitution. However, it is also a weakly ortho-, para-directing group due to its ability to donate a lone pair of electrons through resonance.

In the context of nucleophilic aromatic substitution, the strong inductive effect of fluorine is the dominant factor, activating the ring towards nucleophilic attack. masterorganicchemistry.com The presence of the nitro group, a powerful deactivating group for electrophilic substitution and a strong activating group for nucleophilic substitution, further enhances this effect, particularly at the positions ortho and para to it. masterorganicchemistry.com

Conversely, for electrophilic aromatic substitution reactions, the combined deactivating effects of the fluorine, nitro, and acetyl groups make such reactions on the this compound ring challenging to achieve under standard conditions.

Reactivity of the Ethanone Moiety

The ethanone (acetyl) group of this compound provides another site for chemical modification. The carbonyl carbon is electrophilic and can be attacked by nucleophiles, while the adjacent methyl protons are acidic and can be removed by a base to form an enolate.

The carbonyl group can undergo reduction to a secondary alcohol, 1-(5-fluoro-2-nitrophenyl)ethanol, using reducing agents like sodium borohydride (B1222165). It can also participate in condensation reactions, such as the aldol (B89426) condensation, with other carbonyl compounds in the presence of a base.

Furthermore, the methyl group of the ethanone moiety can be halogenated under acidic or basic conditions. These reactions expand the synthetic utility of this compound, allowing for the introduction of new functional groups and the construction of more complex molecular architectures.

Aldol Condensation and Chalcone (B49325) Formation

One of the fundamental reactions involving the α-carbon of this compound is the aldol condensation, specifically the Claisen-Schmidt condensation, which leads to the formation of chalcones. Chalcones, or 1,3-diaryl-2-propen-1-ones, are significant synthetic intermediates for various heterocyclic compounds and possess a wide range of biological activities. chemicalbook.com

The Claisen-Schmidt reaction involves the condensation of an aromatic ketone with an aromatic aldehyde that lacks α-hydrogens. chegg.com In this case, this compound serves as the ketone component. The reaction is typically catalyzed by a base, such as sodium hydroxide (B78521) (NaOH), or an acid. chegg.com

The general mechanism for the base-catalyzed formation of a chalcone from this compound proceeds as follows:

Enolate Formation: A base abstracts an acidic α-hydrogen from the methyl group of this compound to form a resonance-stabilized enolate ion. The acidity of this proton is enhanced by the electron-withdrawing effects of the adjacent carbonyl group and the ortho-nitro group.

Nucleophilic Attack: The nucleophilic enolate attacks the electrophilic carbonyl carbon of the aldehyde (e.g., benzaldehyde). This step forms a new carbon-carbon bond and results in an alkoxide intermediate. chegg.com

Protonation: The alkoxide is protonated, typically by the solvent (e.g., ethanol (B145695) or water), to yield a β-hydroxy ketone, which is the initial aldol addition product.

Dehydration: This β-hydroxy ketone readily undergoes dehydration (elimination of a water molecule) under the reaction conditions. The removal of a proton from the α-carbon and the loss of the hydroxyl group from the β-carbon are facilitated by the formation of a conjugated system, yielding the highly stable α,β-unsaturated ketone, which is the chalcone. msu.edu

The resulting chalcone, (E)-1-(5-fluoro-2-nitrophenyl)-3-phenylprop-2-en-1-one, features a trans-configuration of the double bond, which is generally more stable. libretexts.org The reaction is a powerful tool for creating complex molecular architectures from relatively simple precursors. chegg.commsu.edu

Functionalization at the α-Carbon Position

The α-carbon of this compound is a key site for various functionalization reactions due to the acidity of its protons. chemimpex.com The electron-withdrawing capacity of the adjacent carbonyl group and the ortho-nitro substituent makes these protons susceptible to removal by a base, generating a nucleophilic enolate intermediate. This enolate can then react with a range of electrophiles, allowing for the introduction of new functional groups at the α-position. rsc.org

A prime example of this reactivity is α-halogenation, such as bromination. The reaction to form 2-bromo-1-(5-fluoro-2-nitrophenyl)ethanone would typically proceed by treating the parent ketone with a brominating agent like bromine (Br₂) in the presence of an acid catalyst or by reacting the pre-formed enolate with an electrophilic bromine source. This type of α-haloketone is a valuable synthetic intermediate. For instance, the related compound 2-bromo-1-(5-fluoro-2-hydroxyphenyl)ethanone (B157634) is recognized as a key building block in pharmaceutical research for synthesizing compounds with potential anti-cancer and anti-inflammatory properties. wikipedia.org The synthesis of similar compounds like 2-bromo-1-(4-nitrophenyl)ethanone and 2-bromo-1-(3-fluorophenyl)ethanone is well-documented, proceeding via the reaction of the corresponding acetophenone (B1666503) with a brominating agent. bldpharm.com

Beyond halogenation, the enolate derived from this compound can, in principle, undergo other electrophilic substitution reactions:

Alkylation: Reaction with alkyl halides can introduce alkyl groups at the α-position. However, controlling polyalkylation can be a challenge. rsc.org

Aldol-type Reactions: As discussed previously, the enolate can react with other carbonyl compounds. The Henry Reaction, or nitroaldol reaction, is a similar process where the enolate of a nitroalkane adds to an aldehyde or ketone. bldpharm.com

These functionalization reactions at the α-carbon are fundamental in organic synthesis for building molecular complexity from a relatively simple starting ketone. chemimpex.comrsc.org

Kinetic and Mechanistic Studies of Reactions Involving Fluorinated Nitro Ketones

The presence of activating groups like nitro and fluoro substituents on the aromatic ring significantly impacts the mechanisms of reactions involving these ketones. Mechanistic studies, including kinetic analyses, are crucial for understanding the reaction pathways and optimizing conditions.

Kinetic Isotope Effect (KIE) Analysis in Elimination Reactions (based on related compounds)

The kinetic isotope effect (KIE) is a powerful tool for elucidating reaction mechanisms, particularly for determining whether a C-H bond is broken in the rate-determining step of a reaction. researchgate.netgoogle.com This is achieved by comparing the rate of a reaction with a normal reactant (containing hydrogen, kH) to the rate with an isotopically substituted reactant (containing deuterium, kD). The ratio kH/kD provides insight into the transition state of the slow step. researchgate.netsigmaaldrich.com

Table 1: Kinetic Isotope Effects for the Reaction of a Related Nitroaromatic Compound Data based on the reaction of 1,1,1-Trifluoro-2,2-bis-(4-nitrophenyl)ethane with piperidine.

| Solvent | Temperature (°C) | kH/kD | Implied Rate-Determining Step |

| Benzonitrile | 30 | ~1.0-1.6 | Not C-H bond cleavage |

| Acetonitrile (B52724) | 30 | ~1.0-1.6 | Not C-H bond cleavage |

| Dimethyl sulfoxide | 30 | 1.6 | Not C-H bond cleavage |

Source: Adapted from a study on a related compound. bldpharm.com

Elucidation of Reaction Mechanisms (e.g., E1cB-like E2 pathways)

The elimination reactions of substrates bearing acidic protons and poor leaving groups, a category that includes derivatives of nitro-activated ketones, often proceed through an E1cB (Elimination, Unimolecular, conjugate Base) mechanism. chemimpex.com This pathway is distinct from the concerted E2 and stepwise E1 mechanisms.

The key features of the E1cB mechanism are:

Step 1 (Reversible or Irreversible): A base removes the most acidic proton (α to the activating group, like a nitro or carbonyl group) to form a stabilized carbanion (the conjugate base). chemimpex.com

Step 2 (Rate-Determining): The carbanion intermediate then expels the leaving group to form the double bond. chemimpex.com

This mechanism is favored in compounds like those derived from this compound because the electron-withdrawing nitro and carbonyl groups significantly acidify the α-protons, facilitating the formation of the carbanion intermediate.

Studies on related compounds, such as the elimination reaction of 1,1,1-trichloro-2,2-bis-(4-nitrophenyl)ethane, show that the mechanism has significant E1cB character. The exact nature of the transition state can vary and may exist on a spectrum between a "pure" E1cB and a concerted E2 mechanism. This is sometimes referred to as an E1cB-like E2 pathway or a borderline mechanism. bldpharm.com In these cases, the transition state is highly carbanionic, but the carbanion itself may not be a discrete, fully-formed intermediate. The degree of E1cB character can be influenced by factors such as the strength of the base, the nature of the leaving group, and the polarity of the solvent. bldpharm.com For instance, in a highly polar solvent like acetonitrile, the reaction of the aforementioned trichloro-bis-nitrophenyl ethane (B1197151) exhibits characteristics of an (E1cB)i or E2 mechanism. bldpharm.com

The small KIE values discussed previously are consistent with a reversible E1cB mechanism, denoted as (E1cB)R, where the initial deprotonation is a fast equilibrium and the subsequent loss of the leaving group is the slow, rate-determining step.

Applications and Functionalization in Advanced Organic Synthesis

Role as a Key Synthetic Intermediate in Medicinal Chemistry

The strategic placement of the fluoro and nitro substituents on the phenyl ring of 1-(5-Fluoro-2-nitrophenyl)ethanone makes it a highly useful intermediate in the field of medicinal chemistry. These functional groups serve as reactive handles for a variety of chemical transformations, allowing for the construction of diverse molecular architectures.

This compound is recognized as a key intermediate in the synthesis of various pharmaceutical agents. guidechem.com Its derivatives are explored in drug development for creating molecules with specific pharmacological activities. guidechem.com The compound's value is underscored by its classification among pharmaceutical standards, indicating its reliability and importance in the synthesis of new therapeutic agents. guidechem.com For instance, the reduced alcohol form, 1-(5-Fluoro-2-nitrophenyl)ethanol, is a direct precursor used in the synthesis of more complex molecules intended for drug discovery. guidechem.com The ketone itself can be readily converted to this alcohol through selective reduction, highlighting the compound's direct lineage to pharmaceutical precursors. guidechem.com

The chemical properties of this compound make it an excellent building block for novel therapeutic scaffolds. The presence of the nitro and fluoro groups enhances the electrophilicity of the aromatic ring, making the compound valuable for constructing heterocyclic frameworks that are central to many drug molecules. guidechem.com This reactivity allows for its incorporation into biologically active molecules, enabling researchers to design and develop new targeted therapies. guidechem.com The compound's stability and reactivity profile are well-suited for various chemical reactions, facilitating the development of innovative therapeutic structures. guidechem.com

Synthesis of Nitrogen-Containing Heterocyclic Systems

A critical application of this compound is in the synthesis of nitrogen-containing heterocycles. The ortho-nitroacetophenone moiety is a classic precursor for building fused ring systems through reductive cyclization and other condensation reactions.

The synthesis of benzimidazole (B57391) scaffolds, a common core in many pharmaceuticals, can be achieved from precursors derived from this compound. The initial and crucial step is the reduction of the nitro group to an amine, yielding 1-(2-Amino-5-fluorophenyl)ethanone. google.com The resulting ortho-aminoacetophenone can then serve as a foundation for building the imidazole (B134444) ring. Established methods for benzimidazole synthesis involve the condensation of an ortho-phenylenediamine derivative with various reagents. nih.govrsc.org Following the initial reduction, further transformation of the acetyl group or introduction of a second amino group would provide the necessary diamine precursor. For example, the cyclization of a substituted 1,2-phenylenediamine with an appropriate one-carbon source (like an aldehyde or carboxylic acid) is a standard method for forming the benzimidazole ring system. nih.gov This positions this compound as a viable starting point for accessing 6-fluoro-substituted benzimidazole derivatives.

Table 1: Conceptual Pathway to Benzimidazole Scaffolds

| Step | Starting Material | Reagents/Conditions | Product |

| 1 | This compound | Reduction (e.g., H₂, Pd/C) | 1-(2-Amino-5-fluorophenyl)ethanone |

| 2 | 1,2-Diamino-4-fluorobenzene (derived from precursor) | Condensation with R-COOH or R-CHO | 6-Fluoro-2-substituted-1H-benzo[d]imidazole |

Oxindoles are another important class of heterocyclic compounds with significant biological activity. nih.govjuniperpublishers.com A common and powerful method for their synthesis is the intramolecular α-arylation of N-aryl-α-haloamides, often achieved through palladium-catalyzed cross-coupling reactions. organic-chemistry.org this compound can serve as a precursor for this transformation. The synthesis begins with the reduction of the nitro group to form 1-(2-Amino-5-fluorophenyl)ethanone. google.com This aniline (B41778) derivative can then be acylated with an α-haloacetyl halide, such as chloroacetyl chloride, to produce the key N-(5-fluoro-2-acetylphenyl)-2-chloroacetamide intermediate. In the presence of a suitable palladium catalyst and a base, this intermediate undergoes intramolecular C-N bond formation to yield a 3-substituted-6-fluorooxindole derivative.

Table 2: Synthetic Route to 6-Fluorooxindole Derivatives

| Step | Starting Material | Reagents/Conditions | Product |

| 1 | This compound | Reduction (e.g., H₂, Pd/C) | 1-(2-Amino-5-fluorophenyl)ethanone |

| 2 | 1-(2-Amino-5-fluorophenyl)ethanone | Acylation with ClCOCH₂Cl | N-(2-acetyl-4-fluorophenyl)-2-chloroacetamide |

| 3 | N-(2-acetyl-4-fluorophenyl)-2-chloroacetamide | Pd-catalyzed intramolecular cyclization | 6-Fluoro-3-hydroxy-3-methyloxindole |

The indole (B1671886) scaffold is a privileged structure in medicinal chemistry. nih.gov Reductive cyclization of ortho-nitroaryl carbonyl compounds is a classic and effective strategy for indole synthesis. This approach is applicable to derivatives of this compound. Specifically, the related compound 4-fluoro-2-nitrophenyl acetone (B3395972) undergoes reductive cyclization using iron powder in acetic acid to produce 6-fluoro-2-methylindole in high yield. google.com This reaction proceeds through the reduction of the nitro group to an amino or nitroso group, which then undergoes an intramolecular condensation with the enol or enolate of the ketone, followed by dehydration to form the indole ring. This demonstrates a reliable pathway from an ortho-nitroacetophenone framework to a functionalized indole scaffold.

Table 3: Example of Indole Formation via Reductive Cyclization

| Starting Material | Reagents/Conditions | Product | Yield | Reference |

| 4-Fluoro-2-nitrophenyl acetone | Iron powder, acetic anhydride (B1165640), sodium acetate, toluene, 100°C | 6-Fluoro-2-methylindole | 95.4% | google.com |

Development of Chalcone (B49325) Conjugates and Analogues

Chalcones, characterized by an open-chain flavonoid structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, are significant synthetic targets due to their wide range of biological activities. acs.org The synthesis of chalcone derivatives is a cornerstone of medicinal and materials chemistry, and this compound serves as a key building block in this process. acs.orgjchemrev.com

The most common and effective method for synthesizing chalcones is the Claisen-Schmidt condensation. jchemrev.com This reaction involves the base-catalyzed condensation of an acetophenone (B1666503) derivative with an aromatic aldehyde. acs.orgchemrevlett.com In this context, this compound acts as the ketone component, reacting with various substituted benzaldehydes to yield a diverse library of chalcone analogues. The presence of the electron-withdrawing nitro and fluoro groups on the phenyl ring of the ethanone (B97240) can enhance the reactivity of the adjacent methyl ketone group, facilitating the condensation reaction.

The general reaction scheme is as follows: this compound + Substituted Benzaldehyde → (E)-1-(5-Fluoro-2-nitrophenyl)-3-(substituted-phenyl)prop-2-en-1-one

This synthesis method is highly versatile, allowing for the introduction of a wide array of substituents on the second aromatic ring, leading to chalcones with tailored electronic and steric properties. For instance, the reaction of a related compound, 1-(2′,4′-difluorobiphenyl-4-yl)ethanone, with various aldehydes in the presence of sodium hydroxide (B78521) demonstrates the robustness of the Claisen-Schmidt condensation for producing fluorinated chalcone derivatives. acs.org Similarly, chalcones featuring a hydroxyl group, such as (2E)-1-(5-fluoro-2-hydroxyphenyl)-3-phenyl-2-propen-1-one, have been synthesized, highlighting the utility of fluorinated acetophenones in generating these structures. chemrevlett.com The resulting nitro-substituted chalcones from this compound are valuable intermediates themselves, as the nitro group can be readily reduced to an amino group, providing a handle for further functionalization and the creation of more complex heterocyclic systems.

Applications in Agrochemical and Specialty Chemical Synthesis

The unique structural motifs derived from this compound are of significant interest in the development of agrochemicals and specialty chemicals. The presence of both a fluorine atom and a nitro group can impart desirable properties to the final products, such as enhanced biological activity, metabolic stability, and specific modes of action.

Research Findings:

Intermediates for Crop Protection Agents: Research has shown that related compounds, such as 1-(5-Fluoro-2-hydroxy-3-nitrophenyl)ethanone, are explored as key intermediates in the synthesis of crop protection agents. chemimpex.com The stability and reactivity of such molecules make them suitable for developing innovative solutions in pest management. chemimpex.com This strongly suggests that chalcones and other derivatives synthesized from this compound could also function as precursors to novel pesticides and herbicides. The chalcone backbone itself is known to be a pharmacologically active scaffold. jchemrev.com

Synthesis of Specialty Chemicals: As a versatile organic building block, this compound is used in the synthesis of more complex molecules that fall under the category of specialty chemicals. chemenu.com These are performance-oriented chemicals valued for their function rather than their composition. The ability to generate diverse chalcones and other heterocyclic compounds from this starting material allows for the creation of new dyes, polymers, and electronic materials where the specific electronic properties conferred by the fluoro and nitro groups are advantageous. The related compound, 1-(5-Fluoro-2-hydroxyphenyl)ethanone, is noted as an important intermediate in medicine, which points to the broader utility of this class of compounds in creating high-value specialty products. chemicalbook.com

The development of chalcones from this compound provides a direct pathway to molecules with potential applications in crop protection. The inherent biological activity of the chalcone scaffold, combined with the specific substitutions from the parent ethanone, can be fine-tuned to target specific pests or biological pathways in plants.

Advanced Spectroscopic and Analytical Characterization for Research Integrity

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of 1-(5-Fluoro-2-nitrophenyl)ethanone in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (protons) and ¹³C (carbon-13), researchers can map the connectivity and chemical environment of each atom within the molecule.

In ¹H-NMR analysis of this compound, the distinct electronic environments of the protons result in a characteristic spectrum. The molecule contains three aromatic protons and three protons on the acetyl methyl group, each giving rise to a unique signal.

The aromatic region of the spectrum is particularly informative. The strong electron-withdrawing effects of the ortho-nitro group and the meta-fluoro group significantly influence the chemical shifts of the aromatic protons, causing them to appear at lower fields (higher ppm values). The proton at the C-6 position is expected to be a doublet of doublets, split by the adjacent C-4 proton and the fluorine atom. The C-4 proton would likely appear as a doublet of triplets, while the C-3 proton would be a doublet of doublets. The three protons of the acetyl methyl group are chemically equivalent and shielded from the direct electronic effects of the ring, thus appearing as a sharp singlet at a more upfield position.

Table 1: Representative ¹H-NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~8.15 | dd | J ≈ 9.0, 5.5 | H-3 |

| ~7.50 | ddd | J ≈ 9.0, 7.5, 2.5 | H-4 |

| ~7.35 | dd | J ≈ 9.0, 2.5 | H-6 |

| ~2.65 | s | - | -CH₃ |

Note: The spectral data presented are representative and may vary based on the solvent and experimental conditions.

¹³C-NMR spectroscopy provides critical information about the carbon skeleton of the molecule. For this compound, eight distinct signals are expected, corresponding to the eight unique carbon atoms: six in the aromatic ring, one in the carbonyl group (C=O), and one in the methyl group (-CH₃).

The carbonyl carbon is the most deshielded and appears at the lowest field (highest ppm value), typically in the 190-200 ppm range. The aromatic carbons resonate between approximately 115 and 165 ppm. The carbon atom bonded to the highly electronegative fluorine atom (C-5) will show a large coupling constant (¹JCF), appearing as a doublet, which is a key diagnostic feature. The carbon bearing the nitro group (C-2) is also significantly deshielded. The methyl carbon is the most shielded carbon and appears at the highest field (lowest ppm value).

Table 2: Representative ¹³C-NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~198.0 | C=O |

| ~163.0 (d, ¹JCF ≈ 255 Hz) | C-5 |

| ~145.0 | C-2 |

| ~135.0 | C-1 |

| ~128.0 (d, J ≈ 8 Hz) | C-3 |

| ~125.0 (d, J ≈ 25 Hz) | C-4 |

| ~118.0 (d, J ≈ 22 Hz) | C-6 |

| ~29.0 | -CH₃ |

Note: The spectral data presented are representative and may vary based on the solvent and experimental conditions. 'd' denotes a doublet due to C-F coupling.

Vibrational Spectroscopy

FT-IR spectroscopy is a rapid and effective method for identifying the key functional groups within a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its core structural motifs.

The most prominent peak is typically the strong absorption from the carbonyl (C=O) group of the ketone. Additionally, two strong and distinct peaks corresponding to the asymmetric and symmetric stretching vibrations of the nitro (NO₂) group are definitive identifiers. The spectrum also contains bands for the C-F bond and the aromatic C=C and C-H bonds.

Table 3: Key FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~1710 | C=O Stretch | Ketone |

| ~1530 | Asymmetric NO₂ Stretch | Nitro |

| ~1350 | Symmetric NO₂ Stretch | Nitro |

| ~1600, ~1480 | C=C Stretch | Aromatic Ring |

| ~1250 | C-F Stretch | Fluoro |

Note: The absorption frequencies are approximate and can vary based on the sample preparation and instrument.

Mass Spectrometry for Molecular Confirmation and Purity Assessment

HRMS is an indispensable technique for confirming the elemental composition of this compound. It measures the mass-to-charge ratio (m/z) of the molecular ion to a very high degree of accuracy (typically within 5 ppm). This allows for the unambiguous determination of the molecular formula.

For a molecule with the formula C₈H₆FNO₃, the experimentally measured exact mass should be in excellent agreement with the theoretically calculated mass. This level of precision provides definitive proof of the compound's identity and distinguishes it from potential isomers or impurities.

Table 4: High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₈H₆FNO₃ |

| Calculated Exact Mass [M+H]⁺ | 184.04045 |

| Observed Exact Mass [M+H]⁺ | ~184.0404 |

Note: The observed mass is a representative value. The small deviation between the calculated and observed mass confirms the elemental composition.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Identity

Liquid chromatography-mass spectrometry (LC-MS) stands as a powerful analytical tool for the verification of the purity and identity of this compound. This technique couples the separation capabilities of liquid chromatography with the mass analysis of mass spectrometry, providing information about the molecular weight and structure of the compound and any impurities present.

In a typical LC-MS analysis, a sample of this compound would be dissolved in a suitable solvent and injected into the LC system. The separation is commonly achieved using a reversed-phase column, where the stationary phase is nonpolar, and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water. The gradient elution, where the composition of the mobile phase is varied over time, allows for the efficient separation of the target compound from any starting materials, by-products, or degradation products.

Following separation, the eluent is introduced into the mass spectrometer. Electrospray ionization (ESI) is a frequently employed ionization technique for compounds like this compound, as it is a soft ionization method that typically leaves the molecular ion intact. The mass analyzer then separates the ions based on their mass-to-charge ratio (m/z). For this compound (molar mass 183.14 g/mol ), one would expect to observe a prominent signal corresponding to the protonated molecule [M+H]⁺ at m/z 184.15 in the positive ion mode. The high resolution and accuracy of modern mass spectrometers can confirm the elemental composition of the detected ions, further solidifying the compound's identity.

Table 1: Illustrative LC-MS Parameters for Analysis of Aromatic Nitro Compounds

| Parameter | Typical Value/Condition |

| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) |

| Column | C18 reversed-phase, 2.1 mm x 50 mm, 1.8 µm particle size |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile with 0.1% formic acid |

| Gradient | 5% to 95% B over 10 minutes |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 1-5 µL |

| MS System | Quadrupole Time-of-Flight (Q-TOF) or Orbitrap |

| Ionization Mode | Electrospray Ionization (ESI), Positive and Negative |

| Scan Range | m/z 50-500 |

Gas Chromatography-Mass Spectrometry (GC-MS) in Reaction Monitoring

Gas chromatography-mass spectrometry (GC-MS) is another indispensable technique, particularly for monitoring the progress of the synthesis of this compound. avantorsciences.com Its suitability stems from the compound's volatility and thermal stability, which are prerequisites for GC analysis. GC-MS allows for the separation and identification of volatile components in a reaction mixture, providing real-time or near-real-time feedback on the consumption of reactants and the formation of products and by-products.

For reaction monitoring, a small aliquot of the reaction mixture is withdrawn at specific time intervals, quenched, and extracted with a suitable organic solvent. This sample is then injected into the GC, where it is vaporized. The volatile components are separated as they travel through a capillary column, with separation based on their boiling points and interactions with the stationary phase. The separated components then enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). EI is a high-energy ionization technique that causes extensive fragmentation of the molecule. The resulting fragmentation pattern is a unique "fingerprint" for a given compound, which can be compared against spectral libraries for positive identification.

The progress of the nitration of m-fluoroacetophenone to form this compound, for instance, can be effectively monitored by observing the disappearance of the peak corresponding to the starting material and the appearance and growth of the peak for the desired product. This allows for the optimization of reaction parameters such as temperature, reaction time, and catalyst loading to maximize yield and minimize impurity formation. Commercial suppliers often use GC to determine the purity of related compounds, such as (5-Fluoro-2-nitrophenyl)acetic acid, to a minimum of 98.0%. avantorsciences.com

X-ray Diffraction Techniques for Solid-State Structure

The arrangement of molecules in the solid state is crucial for understanding the physical properties of a compound, such as its melting point, solubility, and stability. X-ray diffraction techniques provide unparalleled insight into this three-dimensional architecture.

Single Crystal X-ray Diffraction (SC-XRD) for Three-Dimensional Structural Analysis

Single crystal X-ray diffraction (SC-XRD) is the gold standard for the unambiguous determination of the three-dimensional structure of a crystalline solid. To perform this analysis, a high-quality single crystal of this compound is required. Such crystals are typically grown by slow evaporation of a saturated solution, or by other controlled crystallization techniques.

Table 2: Representative Crystal Data for a Related Nitroaromatic Compound

| Parameter | Example Value (for 1-(4-Benzyloxy-5-methoxy-2-nitrophenyl)ethanone) nih.gov |

| Chemical Formula | C₁₆H₁₅NO₅ |

| Molecular Weight | 301.29 g/mol |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| Unit Cell Dimensions | a = 13.390(3) Å, b = 10.465(2) Å, c = 20.768(4) Å |

| Volume | 2910.1(10) ų |

| Z | 8 |

| Temperature | 294 K |

Chromatographic Methods for Purity and Reaction Monitoring

Chromatographic techniques are fundamental in synthetic chemistry for both qualitative and quantitative analysis. They are routinely used to assess the purity of isolated products and to monitor the progress of chemical reactions.

Thin-Layer Chromatography (TLC) for Reaction Progress and Component Separation

Thin-layer chromatography (TLC) is a simple, rapid, and cost-effective method for monitoring the progress of a reaction and for the preliminary assessment of product purity. In the synthesis of this compound, TLC can be used to track the conversion of the starting material, m-fluoroacetophenone, into the desired product.

A small spot of the reaction mixture is applied to a TLC plate, which is a sheet of glass, plastic, or aluminum foil coated with a thin layer of an adsorbent material, typically silica (B1680970) gel. The plate is then placed in a sealed chamber containing a solvent system (eluent). The eluent moves up the plate by capillary action, and the components of the spotted mixture are separated based on their differential partitioning between the stationary phase and the mobile phase.

The positions of the separated components are visualized, often under UV light, as the aromatic rings in the starting material and product are UV-active. The retention factor (Rf), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic property of a compound in a given TLC system. By comparing the Rf value of the product spot to that of a pure standard, a preliminary identification can be made. The disappearance of the starting material spot and the appearance of a new product spot indicate the progression of the reaction. This technique is widely used in the synthesis of various nitrophenyl ethanone (B97240) derivatives. nih.gov

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

High-performance liquid chromatography (HPLC) is a more sophisticated and quantitative version of liquid chromatography. It is employed for the accurate determination of the purity of this compound and for the quantification of impurities. Commercial suppliers often provide purity specifications of ≥98% for this compound, which is typically determined by HPLC. chemscene.com

Similar to LC-MS, HPLC utilizes a high-pressure pump to pass a solvent mixture through a column packed with a stationary phase. However, in routine HPLC analysis for purity assessment, a UV-Vis detector is commonly used. The detector measures the absorbance of the eluent at a specific wavelength as it exits the column. Since this compound contains a chromophore (the nitrophenyl group), it can be readily detected by UV-Vis.

A calibration curve is first constructed by injecting known concentrations of a pure standard of the compound and plotting the peak area against concentration. The concentration of the compound in an unknown sample can then be determined by measuring its peak area and interpolating from the calibration curve. The purity of the sample is calculated by dividing the area of the main peak by the total area of all peaks in the chromatogram.

Table 3: General HPLC Parameters for Purity Analysis of this compound

| Parameter | Typical Value/Condition |

| Instrument | High-Performance Liquid Chromatograph |

| Column | C18, 4.6 mm x 150 mm, 5 µm particle size |

| Mobile Phase | Isocratic or gradient mixture of acetonitrile and water |

| Flow Rate | 1.0 mL/min |

| Detector | UV-Vis at a specified wavelength (e.g., 254 nm) |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

| Injection Volume | 10 µL |

Structure Activity Relationship Sar and Design Principles for Derivatives

Impact of Fluorine Substitution on Molecular Design

The incorporation of fluorine into molecular scaffolds is a widely used strategy in medicinal chemistry to enhance a range of properties. tandfonline.com In 1-(5-Fluoro-2-nitrophenyl)ethanone, the fluorine atom at the 5-position of the phenyl ring plays a critical role in defining the design principles for its derivatives.

The fluorine atom, being the most electronegative element, significantly alters the electronic properties of the aromatic ring. tandfonline.com This strong electron-withdrawing effect can influence the reactivity and stability of adjacent functional groups. tandfonline.com In the context of 2'-fluoro-substituted acetophenone (B1666503) derivatives, the fluorine atom has been shown to control the conformational preference of the molecule. nih.gov Due to strong repulsion between the polar C-F and C=O bonds, these molecules exclusively adopt an s-trans conformation, where the fluorine and carbonyl oxygen are in an anti-periplanar arrangement. nih.gov This fixed conformation can dictate the selectivity of subsequent chemical transformations by influencing the steric accessibility of the reactive sites.

Furthermore, the reactivity of the aromatic ring itself is modulated. The presence of the strongly deactivating nitro group ortho to the fluorine atom in a related compound, 1-fluoro-2-nitrobenzene, activates the ring for nucleophilic aromatic substitution (SNAr). nih.govdoubtnut.com Specifically, positions ortho and para to the nitro group become highly electrophilic. This electronic arrangement makes the fluorine atom in related structures susceptible to displacement by nucleophiles, a key reaction for derivatization. beilstein-journals.orgbeilstein-journals.org

The influence of fluorine on molecular interactions is multifaceted:

Direct Binding: Fluorine can participate in short-contact interactions within a protein's binding pocket, contributing to binding affinity. nih.govresearchgate.net

Conformational Control: As mentioned, fluorine can lock the conformation of a molecule, pre-organizing it for optimal binding with a receptor and reducing the entropic penalty upon binding. nih.gov

Modulation of Water Networks: Fluorine substituents can disrupt or reorganize water networks in a binding site, which can have favorable entropic contributions to the binding free energy. nih.gov

Altered Aryl Interactions: By withdrawing electron density from the phenyl ring, fluorine weakens π-stacking interactions compared to an unfluorinated ring. nih.gov

| Interaction Type | Effect of Fluorine Substitution | Impact on Ligand Binding |

|---|---|---|

| Hydrogen Bonding | Acts as a weak hydrogen bond acceptor. nih.gov | Can provide modest, but significant, stabilization to the protein-ligand complex. nih.gov |

| Steric Profile | Van der Waals radius (1.47 Å) is comparable to hydrogen (1.20 Å), causing minimal steric hindrance. tandfonline.com | Allows for substitution at sensitive positions without disrupting key binding interactions. benthamscience.com |

| Water Network | Can disrupt ordered water molecules in the binding site. nih.gov | Leads to a favorable entropic gain, increasing binding affinity. nih.gov |

| Aromatic Interactions | Reduces electron density of the phenyl ring due to its electron-withdrawing nature. nih.gov | Weakens cation-π and π-stacking interactions. nih.gov |

A key strategy in drug design is the modulation of a molecule's lipophilicity to improve its pharmacokinetic profile, such as membrane permeation and bioavailability. tandfonline.com Substituting hydrogen with fluorine generally increases the lipophilicity of a molecule. researchgate.netnih.gov This enhanced lipophilicity can facilitate the passage of derivatives across biological membranes, including the blood-brain barrier. researchgate.netnih.gov The increased lipophilic character imparted by fluorine is a crucial factor in improving cell penetration and, consequently, the biological activity of many drugs. tandfonline.com

| Parameter | Contribution of Hydrogen | Contribution of Fluorine | Impact on Physicochemical Properties |

|---|---|---|---|

| Lipophilicity (LogP) | Lower | Higher tandfonline.combenthamscience.com | Increased membrane permeation and absorption. nih.gov |

| Metabolic Stability | C-H bond is susceptible to metabolic oxidation. | C-F bond is stronger and more resistant to cleavage by metabolic enzymes like cytochrome P450. tandfonline.comnih.gov | Blocks metabolically labile sites, increasing drug half-life. nih.gov |

Role of the Nitro Group in Scaffold Functionalization and Transformation

The nitro group (-NO₂) at the 2-position is not merely a passive substituent; it is a powerful electron-withdrawing group that profoundly activates the scaffold for a variety of chemical transformations. doubtnut.com

The primary role of the nitro group in this compound is to activate the aromatic ring for nucleophilic aromatic substitution (SNAr). doubtnut.com By strongly withdrawing electron density, it stabilizes the negatively charged intermediate (Meisenheimer complex) formed during nucleophilic attack, thereby increasing the reactivity of the haloarene. doubtnut.com This activation is most pronounced at the ortho and para positions. In this molecule, this effect makes the positions adjacent to the nitro group prime targets for functionalization.

Beyond activating the ring, the nitro group itself is a versatile functional handle. It can be readily reduced under various conditions to an amino group (-NH₂). This transformation is fundamental in synthetic chemistry as it converts an electron-withdrawing group into an electron-donating one, completely altering the electronic properties of the ring. The resulting aniline (B41778) derivative opens up a vast array of subsequent chemical modifications, including diazotization, acylation, and alkylation, making the nitro group a linchpin for extensive derivatization strategies.

Importance of the Ethanone (B97240) Moiety in Scaffold Construction and Derivatization

The ethanone (acetyl) group is one of the most versatile functional groups in organic synthesis, serving as a key building block for constructing more complex molecular architectures. nih.gov Its reactivity is characterized by the electrophilicity of the carbonyl carbon and the acidity of the α-protons.

This dual reactivity allows the ethanone moiety to be a cornerstone in derivatization:

Carbonyl Chemistry: The electrophilic carbonyl carbon can undergo nucleophilic addition reactions. For instance, reduction with agents like sodium borohydride (B1222165) converts the ketone into a secondary alcohol, 1-(5-fluoro-2-nitrophenyl)ethanol, introducing a new chiral center and a hydroxyl group for further functionalization.

Enolate Chemistry: The α-protons on the methyl group are acidic and can be removed by a base to form an enolate. This enolate is a potent carbon nucleophile, enabling the formation of new carbon-carbon bonds through reactions with various electrophiles.

Condensation Reactions: The ethanone group can react with reagents like N,N-dimethylformamide dimethyl acetal (B89532) (DMFDMA) to form enaminones. mdpi.comresearchgate.net These enaminones are versatile intermediates for synthesizing a wide range of heterocyclic compounds. mdpi.com

Cyclization Reactions: The ketone can participate in intramolecular or intermolecular cyclization reactions to build fused or spiro ring systems. For example, it can undergo acid-catalyzed cyclative alkylation to form dihydropyridine (B1217469) derivatives. mdpi.com

| Reaction Type | Reagent/Condition | Product Type | Synthetic Utility |

|---|---|---|---|

| Reduction | Sodium Borohydride (NaBH₄) | Secondary Alcohol | Introduces hydroxyl group for esterification, etherification, etc. |

| Enaminone Formation | DMFDMA mdpi.comresearchgate.net | Enaminone | Intermediate for synthesis of heterocycles (e.g., pyridines, pyrimidines). |

| Grignard Reaction | R-MgBr rsc.org | Tertiary Alcohol | Carbon-carbon bond formation. |

| α-Halogenation | N-Bromosuccinimide (NBS) | α-Halo Ketone | Precursor for substitution reactions and synthesis of α-amino ketones. |

| Aldol (B89426) Condensation | Aldehyde, Base/Acid | α,β-Unsaturated Ketone | Elongates the carbon chain and introduces new functionality. |

Strategic Functionalization for Targeted Applications

The strategic functionalization of this compound is primarily dictated by the interplay of its three key functional components: the fluorine atom, the nitro group, and the acetyl group. Each of these can be modified or can influence the modification of other parts of the molecule to achieve specific therapeutic aims.

The nitro group at the 2-position is a strong electron-withdrawing group, which activates the phenyl ring for certain chemical transformations. In a biological context, the nitro group can act as a pharmacophore, and its in vivo reduction can lead to reactive intermediates that may exert a therapeutic effect. However, the potential for the nitro group to be a toxicophore has led to strategies where it is used as a precursor and is subsequently modified or replaced with bioisosteric groups to yield safer and more effective derivatives.

The acetyl group offers a reactive handle for a wide range of chemical transformations. It can participate in condensation reactions, cyclizations, and other modifications to build more complex molecular architectures. This versatility allows for the introduction of various pharmacophoric elements and the exploration of diverse chemical space to optimize interactions with biological targets.

A prominent application of this compound is in the synthesis of heterocyclic compounds, particularly quinoline (B57606) derivatives. The conversion of the acetyl and nitro groups into a fused ring system is a key strategy for developing compounds with a range of biological activities, including antibacterial and anticancer properties. nih.govnih.govrsc.orgresearchgate.net

For instance, this compound can serve as a precursor for the synthesis of quinolines that have been investigated as inhibitors of Pim-1 kinase, a target in prostate cancer, and as dual-target inhibitors of EGFR/HER-2 for the treatment of solid tumors. nih.govrsc.org The strategic design of these derivatives often involves modifications at various positions of the resulting quinoline scaffold to enhance potency and selectivity.

The following table illustrates the structure-activity relationships of quinoline derivatives that can be conceptually derived from this compound, highlighting how different substituents on the quinoline core influence their biological activity.

| Derivative Class | Modification from Core Structure | Targeted Application | Key Research Findings |

| Oxazino-quinoline Derivatives | Replacement of phenylethyl at N13 with various aliphatic chains and heterocycles. | Antibacterial Agents | The introduction of a quinolone fragment to create a hybrid compound (5d) resulted in potent, broad-spectrum antibacterial activity, likely through dual-targeting of bacterial LptA and Top IV proteins. nih.gov |

| Pim-1 Kinase Inhibitors | Synthesis of quinoline derivatives with a secondary amine linking the quinoline and pyridine (B92270) rings. | Anti-prostate Cancer | Compounds with this linkage (e.g., 9d, 9f, 9g) showed potent anti-proliferative activity against the PC-3 human prostatic cancer cell line. Mechanistic studies pointed to Pim-1 kinase inhibition. nih.gov |

| EGFR/HER-2 Dual-Target Inhibitors | Design of quinoline-based derivatives with specific substitutions to target both EGFR and HER-2. | Anti-tumor Agents | A synthesized compound (5a) demonstrated significant antiproliferative action and proved to be a potent dual-target inhibitor of both EGFR and HER-2, inducing apoptosis in cancer cells. rsc.org |

| Antibacterial and Antifungal Agents | Synthesis of 1H-pyrazolo[3,4-b]quinolines from 2-chloroquinoline-3-carbaldehyde (B1585622) derivatives. | Antimicrobial Agents | Certain substituted pyrazolo-quinoline derivatives (e.g., 2c, 2e, 2h, 2k, 2l) exhibited promising antibacterial and antifungal activity. ijpsdronline.com |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.